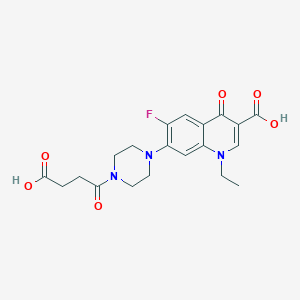

Norfloxacin succinil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Norfloxacin Succinil is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily used to treat bacterial infections, particularly those affecting the urinary tract, gynecological infections, and prostatitis . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Norfloxacin beinhaltet die Reaktion von 1-Ethyl-6-Fluor-4-oxo-7-piperazin-1-yl-1H-chinolin-3-carbonsäure mit Bernsteinsäureanhydrid unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Toluol und einen Katalysator, um den Prozess zu erleichtern. Das resultierende Produkt wird dann durch Kristallisation oder andere geeignete Methoden gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Norfloxacin-Succinat folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norfloxacin-Succinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Norfloxacin-Succinat oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Norfloxacin-Succinat in seine reduzierten Formen umwandeln, oft unter Einbeziehung von Hydrierung.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können am Piperazinring oder am Chinolonkern auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird oft zur Reduktion verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von reduzierten Norfloxacin-Derivaten.

Substitution: Bildung von substituierten Norfloxacin-Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

Norfloxacin is primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs) caused by susceptible strains of bacteria such as Escherichia coli and Klebsiella pneumoniae . The succinyl derivative may offer improved efficacy or reduced side effects in treating these infections.

Prostatitis

The compound is also used in treating prostatitis caused by E. coli, where it demonstrates effective tissue penetration . Norfloxacin succinil's pharmacokinetics could enhance its therapeutic outcomes in this area.

Gonorrhea Treatment

While norfloxacin was previously used for treating uncomplicated urethral and cervical gonorrhea, its efficacy has been questioned due to rising bacterial resistance . Research into this compound may provide insights into overcoming resistance mechanisms.

Prevention of Spontaneous Bacterial Peritonitis

In patients with cirrhosis and low ascitic fluid protein levels, norfloxacin has been employed to prevent spontaneous bacterial peritonitis . The potential application of this compound in this context warrants further investigation.

Case Study 1: Efficacy in Complicated UTIs

A study involving patients with complicated UTIs treated with norfloxacin demonstrated significant improvement in clinical outcomes compared to placebo . Future studies could explore whether this compound offers similar or enhanced efficacy.

Case Study 2: Pharmacokinetics in Renal Impairment

Research indicates that renal impairment affects the pharmacokinetics of norfloxacin, leading to increased serum concentrations . Investigating how this compound behaves in similar scenarios could inform dosing strategies for patients with compromised renal function.

Case Study 3: Resistance Patterns

A retrospective analysis showed that resistance to fluoroquinolones, including norfloxacin, is on the rise among common uropathogens . Understanding how this compound interacts with resistant strains could be pivotal in developing new treatment protocols.

Comparative Data Table

| Application | Norfloxacin | This compound | Comments |

|---|---|---|---|

| Treatment of UTIs | Yes | Potentially | Enhanced efficacy expected |

| Treatment of Prostatitis | Yes | Potentially | Improved tissue penetration possible |

| Gonorrhea Treatment | Limited | Under investigation | Resistance issues noted |

| Prevention of Spontaneous Peritonitis | Yes | Potentially | Further research needed |

Wirkmechanismus

Norfloxacin Succinil exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

Ofloxacin: Similar to Norfloxacin but with a slightly different chemical structure and spectrum of activity.

Uniqueness of Norfloxacin Succinil: this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in treating urinary tract infections and other bacterial infections where high local concentrations of the drug are required .

Biologische Aktivität

Norfloxacin succinil, a derivative of the fluoroquinolone antibiotic norfloxacin, exhibits significant biological activity primarily through its mechanism of action on bacterial DNA. This article provides an in-depth examination of its biological properties, mechanisms, and clinical implications based on diverse research findings.

This compound exerts its antibacterial effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, which is crucial for cell division and survival, ultimately leading to bacterial cell death .

Antibacterial Spectrum

This compound has demonstrated in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria. Its effectiveness is particularly noted against:

- Gram-negative bacteria : Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Including some strains of Staphylococcus aureus.

The compound's efficacy is enhanced by the presence of a fluorine atom at the 6 position and a piperazine moiety at the 7 position, which contribute to its potency against various pathogens .

1. Urinary Tract Infections (UTIs)

A multicenter randomized trial compared single-dose norfloxacin therapy with a three-day regimen in women with acute uncomplicated UTIs. Results indicated that the three-day treatment significantly improved clinical outcomes compared to single-dose therapy, particularly in cases involving organisms other than E. coli .

| Treatment Regimen | Cure Rate (3 Days) | Cure Rate (7 Days) |

|---|---|---|

| Single Dose | 78% | 78% |

| Three Days | 88% | 88% |

2. Long-term Therapy in Cirrhosis

A study involving patients with advanced cirrhosis evaluated the long-term effects of norfloxacin on survival rates. The findings suggested that while norfloxacin did not significantly reduce overall mortality after six months, it decreased the incidence of Gram-negative infections without increasing the risk of Clostridium difficile infections .

3. Prevention of Recurrent Cystitis

In a placebo-controlled trial, daily administration of norfloxacin significantly reduced the incidence of recurrent cystitis in women over one year compared to placebo .

Resistance Patterns

Resistance to norfloxacin is relatively rare but can occur due to spontaneous mutations. Common organisms that show increased resistance include Pseudomonas aeruginosa and Enterococcus spp. Continuous monitoring for resistance development is recommended during therapy .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, achieving peak serum concentrations within 1-2 hours. The drug has a half-life ranging from 3 to 4 hours in healthy individuals, which may extend in patients with renal impairment .

Eigenschaften

CAS-Nummer |

100587-52-8 |

|---|---|

Molekularformel |

C20H22FN3O6 |

Molekulargewicht |

419.4 g/mol |

IUPAC-Name |

7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |

InChI-Schlüssel |

ONOFKJOCWGUUAT-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Key on ui other cas no. |

100587-52-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.